3-Methyl-4-isopropoxybenzyl chloride
Description
3-Methyl-4-isopropoxybenzyl chloride is a substituted benzyl chloride derivative characterized by a methyl group at the 3-position and an isopropoxy group at the 4-position of the benzene ring. This compound belongs to a class of intermediates widely used in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty chemicals. Its structure combines steric bulk (from the isopropoxy group) and electron-donating effects (from the methyl group), which influence its reactivity in nucleophilic substitution and coupling reactions.
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-8(2)13-11-5-4-10(7-12)6-9(11)3/h4-6,8H,7H2,1-3H3 |
InChI Key |
NPSBMLMDVCSISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of 3-methyl-4-isopropoxybenzyl chloride can be contextualized by comparing it to structurally related benzyl halides and aromatic intermediates. Below is a detailed analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity: The methyl group at position 3 in 3-methyl-4-isopropoxybenzyl chloride acts as an electron donor, slightly deactivating the benzene ring compared to electron-withdrawing groups (e.g., methoxy in 4-isopropoxy-3-methoxybenzyl chloride). The isopropoxy group introduces steric hindrance, which may impede nucleophilic attack but enhance selectivity in coupling reactions (e.g., Suzuki-Miyaura).
Solubility and Stability :
- Bulkier substituents (e.g., isopropoxy vs. methoxy) lower solubility in polar solvents. For instance, 3-methyl-4-isopropoxybenzyl chloride is likely less soluble in water than 4-methoxybenzyl chloride.
- The methyl group improves thermal stability compared to methoxy-substituted analogs, as methoxy groups can undergo demethylation under harsh conditions.
Applications in Synthesis :
- 4-Isopropoxy-3-methoxybenzyl chloride (CAS 1036588-32-5) is documented as a precursor in pharmaceutical intermediates, highlighting the utility of isopropoxy groups in drug design .
- Nitrile-containing analogs (e.g., 3-cyclopentyloxy-4-methoxybenzonitrile) demonstrate divergent reactivity, favoring cyanation over nucleophilic substitution, which underscores the impact of functional group choice .
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